(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate
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Overview
Description
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate is a complex organic compound with the molecular formula C23H16O3. This compound features a unique structure that combines an indene moiety with a benzoate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. This reaction is followed by esterification to form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate can be compared with other similar compounds, such as:
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of an indene moiety with a benzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate |
InChI |
InChI=1S/C23H16O3/c1-15-8-7-11-17(14-15)23(25)26-22-19-13-6-5-12-18(19)21(24)20(22)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
WPYDRMOJAUJYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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